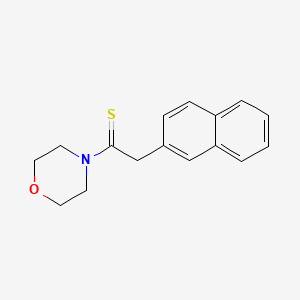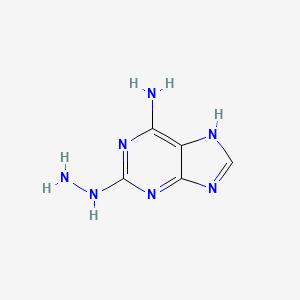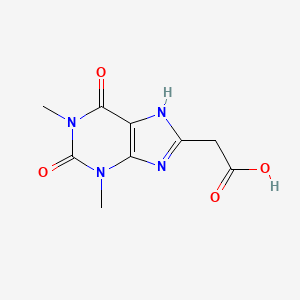
Theophylline-8-acetic acid
Übersicht
Beschreibung
Theophylline-8-acetic acid is a chemical compound that has been extensively studied for its potential use in scientific research . It is a derivative of Theophylline, also known as 1,3-dimethylxanthine, which is a drug that inhibits phosphodiesterase and blocks adenosine receptors . Theophylline is used to treat chronic obstructive pulmonary disease (COPD) and asthma .
Molecular Structure Analysis
The molecular formula of this compound is C9H10N4O4 . The InChI key, which is a unique identifier for chemical substances, is ROGKZDYGTGQMHE-UHFFFAOYSA-N .
Chemical Reactions Analysis
Theophylline and its metabolites have been analyzed using ultra-performance liquid chromatography (UPLC)–tandem mass spectrometry (MS/MS) . Additionally, a reaction between theophylline and (phenylthio)acetic acid in methanol results in the formation of an organic cocrystal .
Wissenschaftliche Forschungsanwendungen
Molecular Imprinting and Polymers
Research by Pavel and Lagowski (2005) explored the use of theophylline and its derivatives, including theophylline-8-acetic acid, in molecular imprinting within complex polymeric systems. They utilized molecular dynamics simulations to understand intermolecular interactions, finding that electrostatic interactions were significant in forming molecular imprinting materials. This study highlights the potential of this compound in creating selective and sensitive polymers for various applications, including sensor technologies and drug delivery systems (Pavel & Lagowski, 2005).
Anti-Inflammatory Properties
Ghasemi-Pirbaluti et al. (2017) investigated the effects of theophylline on acetic acid-induced ulcerative colitis in rats. While this study primarily focuses on theophylline itself, it indicates a broader research interest in xanthine derivatives like this compound for their potential anti-inflammatory properties. These findings could be relevant for exploring the therapeutic applications of this compound in inflammatory conditions (Ghasemi-Pirbaluti et al., 2017).
Solid-State Chemistry
Foppoli et al. (2007) examined the solid-state chemistry of ambroxol theophylline-7-acetate, a compound related to this compound. This study provides insight into the crystalline forms and solvation properties of such compounds. Understanding the solid-state properties of theophylline derivatives, including this compound, is crucial for their formulation and application in pharmaceuticals (Foppoli et al., 2007).
Analytical Methodologies
Saka et al. (2007) explored the enhancement of sensitivity in theophylline analysis by adding acetic acid in gas chromatography-mass spectrometry. This research indirectly underscores the importance of understanding and manipulating the chemical properties of theophylline and its derivatives for analytical purposes. It suggests potential research avenues for improving the detection and analysis of this compound in various contexts (Saka et al., 2007).
Coordination Polymers for Drug Delivery
Lou and He (2013) synthesized coordination polymers of theophylline with biocompatible organic acids, demonstrating the potential of this compound in creating drug delivery systems. These polymers showcased the ability to release theophylline in a controlled manner, indicating this compound's potential in developing novel drug delivery mechanisms (Lou & He, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Theophylline-8-acetic acid and its derivatives have potential therapeutic applications in inflammatory conditions . For example, Aspergillus sydowii can effectively convert caffeine into theophylline during aerobic fermentation of pu-erh tea . This suggests potential research avenues for improving the detection and analysis of this compound in various contexts.
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-12-7-6(8(16)13(2)9(12)17)10-4(11-7)3-5(14)15/h3H2,1-2H3,(H,10,11)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGKZDYGTGQMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202764 | |
| Record name | Theophylline-8-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5439-51-0 | |
| Record name | Theophylline-8-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Theophylline-8-acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Theophylline-8-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






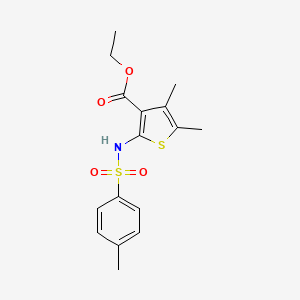
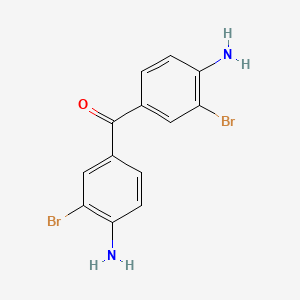

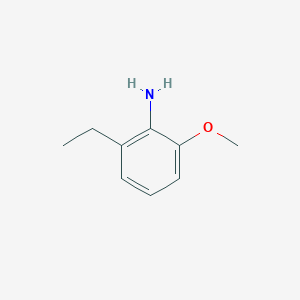
![Tetradecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B3053470.png)
